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molecular formula C11H15ClFNO2S B1367617 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride CAS No. 105283-71-4

4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride

Cat. No. B1367617
M. Wt: 279.76 g/mol
InChI Key: IRQFGDDCDPPOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562978B1

Procedure details

1-tert-Butoxycarbonyl-4-(4-fluorophenylsulfonyl)piperidine (1.76 g, 5.1 mmol) was suspended in methanol (10 mL). To the suspension was added 4N-hydrogen chloride in ethyl acetate (20 mL), and the mixture was stirred at room temperature for 18 hours. The reaction mixture was concentrated under reduced pressure, and to the concentrate was added ethyl acetate. The precipitates were collected by filtration, washed with ethyl acetate, and dried under reduced pressure to give the titled compound (1.39 g, 5.0 mmol, Yield 97%) as white crystals.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([S:14]([C:17]2[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=2)(=[O:16])=[O:15])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:24]>CO.C(OCC)(=O)C>[ClH:24].[F:23][C:20]1[CH:19]=[CH:18][C:17]([S:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)(=[O:15])=[O:16])=[CH:22][CH:21]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C1=CC=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the concentrate was added ethyl acetate
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.FC1=CC=C(C=C1)S(=O)(=O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5 mmol
AMOUNT: MASS 1.39 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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